
2-Methyl-1,3-oxazole-4-carboximidamide
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Overview
Description
2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, which yields 2-substituted oxazoles . The methylthio group at the C4 position can be removed using Raney nickel, and further oxidation can be achieved with m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times . For example, the use of Deoxo-Fluor® for cyclodehydration of β-hydroxy amides to oxazolines, followed by oxidation with manganese dioxide, is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as Raney nickel.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and m-CPBA
Reduction: Raney nickel.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-1,3-oxazole-4-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with similar structures and biological activities.
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring structure.
Uniqueness
2-Methyl-1,3-oxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound recognized for its diverse biological activities. Its unique structure, characterized by an oxazole ring and a carboximidamide functional group, contributes to its potential applications in pharmaceuticals, particularly as antimicrobial and antiviral agents. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N4O with a molecular weight of approximately 176.59 g/mol. The presence of nitrogen and oxygen within its ring structure enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interfere with microbial processes. Research indicates that it may inhibit the growth of various pathogens through mechanisms such as:
- Inhibition of Protein Synthesis : The compound disrupts microbial protein synthesis, crucial for cell survival.
- Disruption of Cell Wall Integrity : It may affect the structural integrity of microbial cell walls, leading to cell lysis.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10.8 μM | |
Escherichia coli | 111.3 μM | |
Candida albicans | 10.8 μM |
Antiviral Activity
Research has also indicated potential antiviral properties. The compound may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral lifecycle.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited growth with MIC values comparable to established antibiotics.
- Mechanistic Insights : Spectroscopic studies have elucidated the binding affinities of the compound with proteins involved in microbial metabolism, highlighting its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1,3-thiazole-4-carboximidamide | C5H6N4S | Contains sulfur instead of oxygen in the ring |
5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | Different heterocyclic structure |
2-Oxazolecarboximidamide | C5H6N4O | Simpler nitrogen-based structure |
The specific arrangement of atoms in this compound enhances its biological activity compared to these similar compounds.
Research Findings
Recent studies have focused on the synthesis and pharmacological evaluation of derivatives based on the oxazole structure. These derivatives often exhibit enhanced biological activities, including:
- Antioxidant Activity : Some derivatives have shown strong antioxidant properties, indicating potential for broader therapeutic applications.
- Anti-inflammatory Effects : Research has suggested that modifications to the oxazole structure can yield compounds with significant anti-inflammatory effects.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |
InChI Key |
FJZKIELINPZRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C(=N)N |
Origin of Product |
United States |
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